molecular formula C6H8N2O2 B3351567 3,6-Pyridazinedimethanol CAS No. 37444-30-7

3,6-Pyridazinedimethanol

Cat. No.: B3351567
CAS No.: 37444-30-7
M. Wt: 140.14 g/mol
InChI Key: PFVVNVIRRYQZLM-UHFFFAOYSA-N
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Description

3,6-Pyridazinedimethanol: is a heterocyclic compound with the molecular formula C6H8N2O2 It consists of a pyridazine ring substituted with two hydroxymethyl groups at the 3 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Pyridazinedimethanol typically involves the condensation of maleic anhydride with hydrazine, followed by reduction. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3,6-Pyridazinedimethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,6-Pyridazinedimethanol is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the construction of various pyridazine derivatives, which are of interest in organic synthesis .

Biology and Medicine: In medicinal chemistry, pyridazine derivatives have shown potential as therapeutic agents. This compound derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the material science industry, pyridazine derivatives are used in the development of polymers and other advanced materials. This compound can be used as a precursor for the synthesis of such materials .

Mechanism of Action

The mechanism of action of 3,6-Pyridazinedimethanol and its derivatives depends on the specific application. In medicinal chemistry, these compounds often interact with biological targets such as enzymes or receptors. For example, some pyridazine derivatives inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 3,6-Pyridazinedimethanol is unique due to the presence of hydroxymethyl groups at the 3 and 6 positions, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[6-(hydroxymethyl)pyridazin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-3-5-1-2-6(4-10)8-7-5/h1-2,9-10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVVNVIRRYQZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570887
Record name (Pyridazine-3,6-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37444-30-7
Record name (Pyridazine-3,6-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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